Cbz-DL-Val-DL-Glu(OMe)-DL-xiIle-DL-Asp(OMe)-CH2F
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-VEID-FMK involves the coupling of the peptide sequence Val-Glu(OMe)-Ile-Asp(OMe) with a fluoromethylketone group. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Coupling Reaction: The peptide is then coupled with a fluoromethylketone group using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods: Industrial production of Z-VEID-FMK follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Z-VEID-FMK primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can react with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include thiols (e.g., cysteine residues in proteins) and amines.
Reaction Conditions: Reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the peptide sequence.
Major Products: The major products of these reactions are peptide adducts where the fluoromethylketone group has been substituted by the nucleophile .
Scientific Research Applications
Z-VEID-FMK has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the reactivity of fluoromethylketone groups with various nucleophiles.
Biology: Employed to investigate the role of caspase-6 in apoptosis and other cellular processes.
Industry: Applied in the development of caspase inhibitors for therapeutic use.
Mechanism of Action
Z-VEID-FMK exerts its effects by irreversibly binding to the active site of caspase-6. The fluoromethylketone group reacts with the cysteine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This inhibition prevents the cleavage of caspase-6 substrates, thereby blocking the downstream apoptotic signaling pathways .
Molecular Targets and Pathways:
Caspase-6: The primary target of Z-VEID-FMK.
Apoptotic Pathways: Inhibition of caspase-6 affects various apoptotic pathways, including the cleavage of nuclear and cytoskeletal proteins.
Comparison with Similar Compounds
Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone): A general caspase inhibitor that inhibits multiple caspases, including caspase-6.
Z-DEVD-FMK (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-3.
Z-IETD-FMK (benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-8.
Uniqueness: Z-VEID-FMK is unique in its selectivity for caspase-6, making it a valuable tool for studying the specific role of this enzyme in apoptosis and other cellular processes. Unlike general caspase inhibitors, Z-VEID-FMK allows for targeted inhibition of caspase-6 without affecting other caspases .
Properties
Molecular Formula |
C31H45FN4O10 |
---|---|
Molecular Weight |
652.71 |
Synonyms |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
Origin of Product |
United States |
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